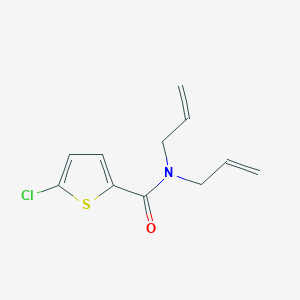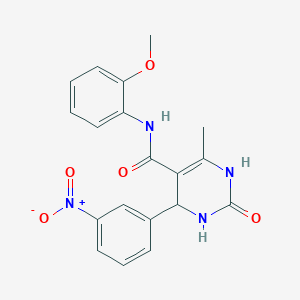![molecular formula C17H21N3O B5139608 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline](/img/structure/B5139608.png)
2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is a synthetic compound that belongs to the quinoxaline family. The compound has been of great interest to the scientific community due to its potential applications in the field of pharmacology.
作用機序
The mechanism of action of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline have been extensively studied in vitro and in vivo. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is its potent inhibitory activity against a variety of enzymes involved in the regulation of neurotransmitter levels in the brain. This makes the compound a promising candidate for the treatment of neurological disorders. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, future research could focus on improving the solubility and bioavailability of the compound to facilitate its administration in vivo.
Conclusion:
In conclusion, 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is a synthetic compound with potential applications in the field of pharmacology. The compound exhibits potent inhibitory activity against a variety of enzymes involved in the regulation of neurotransmitter levels in the brain, and its neuroprotective effects have been extensively studied in vitro and in vivo. Future research could focus on the compound's potential as a therapeutic agent for the treatment of neurological disorders and the development of novel drugs with improved pharmacological properties.
合成法
The synthesis of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline involves the reaction between 2,3-dimethylquinoxaline and 4-methylpiperidine-1-carbonyl chloride. The reaction occurs under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity can be further improved through recrystallization.
科学的研究の応用
2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline has been extensively studied for its potential applications in the field of pharmacology. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-6-8-20(9-7-11)17(21)14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFXTNDEAVSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5139563.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)